molecular formula C22H16O4 B12637107 2-(4,5-Dihydroxy-2-methylphenyl)-2-phenyl-1H-indene-1,3(2H)-dione CAS No. 922138-60-1

2-(4,5-Dihydroxy-2-methylphenyl)-2-phenyl-1H-indene-1,3(2H)-dione

Cat. No.: B12637107
CAS No.: 922138-60-1
M. Wt: 344.4 g/mol
InChI Key: BJQLPMGOWVLHQZ-UHFFFAOYSA-N
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Description

2-(4,5-Dihydroxy-2-methylphenyl)-2-phenyl-1H-indene-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes both phenyl and indene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dihydroxy-2-methylphenyl)-2-phenyl-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the reaction of 4,5-dihydroxy-2-methylbenzaldehyde with phenylacetic acid under acidic conditions to form the intermediate compound. This intermediate is then subjected to cyclization reactions to form the indene structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydroxy-2-methylphenyl)-2-phenyl-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(4,5-Dihydroxy-2-methylphenyl)-2-phenyl-1H-indene-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydroxy-2-methylphenyl)-2-phenyl-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. The hydroxyl groups can scavenge free radicals, contributing to its antioxidant activity. Additionally, the compound can interact with enzymes and receptors, modulating biological pathways involved in inflammation and cancer.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-Dihydroxy-2-methylphenyl)acetaldehyde
  • 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one

Uniqueness

2-(4,5-Dihydroxy-2-methylphenyl)-2-phenyl-1H-indene-1,3(2H)-dione is unique due to its indene structure, which imparts distinct chemical and biological properties

Properties

CAS No.

922138-60-1

Molecular Formula

C22H16O4

Molecular Weight

344.4 g/mol

IUPAC Name

2-(4,5-dihydroxy-2-methylphenyl)-2-phenylindene-1,3-dione

InChI

InChI=1S/C22H16O4/c1-13-11-18(23)19(24)12-17(13)22(14-7-3-2-4-8-14)20(25)15-9-5-6-10-16(15)21(22)26/h2-12,23-24H,1H3

InChI Key

BJQLPMGOWVLHQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)O)O

Origin of Product

United States

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